molecular formula C11H14F3O4P B13701566 Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate

Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate

Cat. No.: B13701566
M. Wt: 298.19 g/mol
InChI Key: HBGBGOKTWKCLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate is an organophosphorus compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further bonded to a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate typically involves the reaction of diethyl phosphite with 3-(trifluoromethoxy)benzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite anion attacks the benzyl chloride, leading to the formation of the desired phosphonate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The phosphonate group may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [3-(trifluoromethyl)phenyl]phosphonate
  • Diethyl [3-chloro-4-(trifluoromethoxy)phenyl]phosphonate

Uniqueness

Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity compared to other similar phosphonates, making it a valuable reagent in various chemical transformations .

Biological Activity

Diethyl [3-(trifluoromethoxy)phenyl]phosphonate is a phosphonate compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of a suitable phenol derivative with phosphorus oxychloride, followed by the introduction of ethyl groups. The trifluoromethoxy group enhances the compound's lipophilicity and biological activity.

2.1 Anticholinesterase Activity

Research indicates that phosphonates, including this compound, exhibit significant anticholinesterase activity. In vitro studies have demonstrated that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the cholinergic system. For instance, aminophosphonates have shown IC50 values as low as 0.103 µM against AChE, suggesting a potent inhibitory effect that may be comparable to this compound .

2.2 Antitumor Activity

This compound has also been evaluated for its antitumor properties. In various studies, phosphonates have demonstrated moderate to high levels of cytotoxicity against cancer cell lines such as HeLa and A549. For example, related compounds showed IC50 values ranging from 22.4 µM to 55.8 µM against different cancer cell lines . The mechanism of action often involves cell cycle arrest and apoptosis induction in cancer cells, confirmed through assays like flow cytometry and staining techniques .

Cell Line IC50 (µM) Mechanism
HeLa22.4Apoptosis induction
A54955.8Cell cycle arrest
HCT11647.3Down-regulation of oncogenes

2.3 Structure-Activity Relationship (SAR)

The presence of the trifluoromethoxy group significantly influences the biological activity of phosphonates. Studies have shown that modifications in the molecular structure can lead to variations in potency against biological targets. For instance, compounds with trifluoromethyl groups generally exhibit enhanced activity compared to their non-fluorinated counterparts .

3. Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study evaluating various phosphonates, this compound was tested against several tumor cell lines using the MTT assay. Results indicated a dose-dependent cytotoxic effect, with significant apoptosis observed in treated cells .

Case Study 2: Cholinesterase Inhibition
A comparative analysis was conducted on several aminophosphonates, revealing that this compound exhibited competitive inhibition of AChE similar to other potent inhibitors in its class .

4. Conclusion

This compound represents a promising candidate in drug development due to its biological activities, particularly as an anticholinesterase agent and potential anticancer therapeutic. Ongoing research into its mechanisms of action and structure-activity relationships will further elucidate its therapeutic potential.

Properties

Molecular Formula

C11H14F3O4P

Molecular Weight

298.19 g/mol

IUPAC Name

1-diethoxyphosphoryl-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H14F3O4P/c1-3-16-19(15,17-4-2)10-7-5-6-9(8-10)18-11(12,13)14/h5-8H,3-4H2,1-2H3

InChI Key

HBGBGOKTWKCLKR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC(=C1)OC(F)(F)F)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.